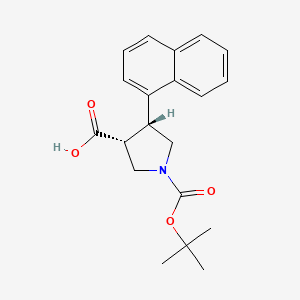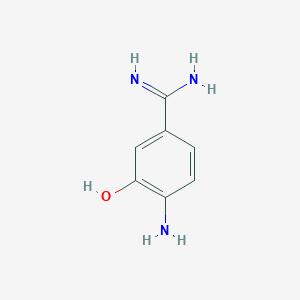
4-Amino-3-hydroxybenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-hydroxybenzimidamide is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an amino group and a hydroxy group attached to a benzimidamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxybenzimidamide typically involves the construction of the benzimidazole heterocycleThe final step involves reducing the resin-bound N’-hydroxybenzimidamide functionality to an amidine using 1 M SnCl2·2H2O in DMF .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the solid-phase synthesis approach mentioned above can be adapted for larger-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce various alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Amino-3-hydroxybenzimidamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-3-hydroxybenzimidamide involves its interaction with molecular targets such as DNA. The compound’s structure allows it to fit into the minor groove of DNA, facilitating hydrogen bonding and van der Waals interactions. This binding can influence DNA replication and transcription processes, making it a potential candidate for developing therapeutic agents .
Comparaison Avec Des Composés Similaires
3,4-Diaminobenzamide: Similar in structure but lacks the hydroxy group.
4-Amino-3-hydroxybenzoic acid: Similar but contains a carboxylic acid group instead of the benzimidamide core.
4-Amino-3-hydroxybenzamide: Similar but lacks the benzimidazole ring.
Uniqueness: 4-Amino-3-hydroxybenzimidamide is unique due to its combination of an amino group, a hydroxy group, and a benzimidamide core. This unique structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
4-amino-3-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H9N3O/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,8H2,(H3,9,10) |
Clé InChI |
UVPJQPSBJQJZBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=N)N)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


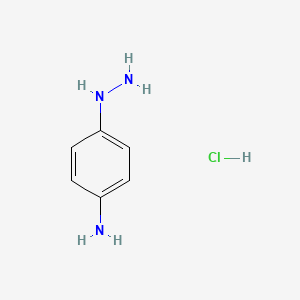

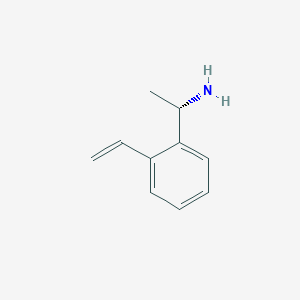

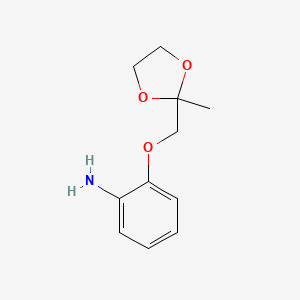
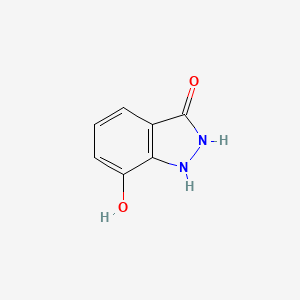


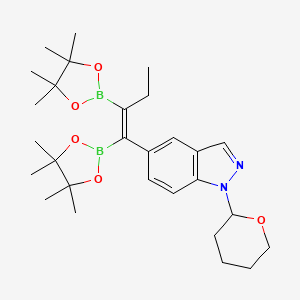


![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
